Desfluorocitalopram
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Overview
Description
Desfluorocitalopram is a chemical compound known for its structural similarity to citalopram, a widely used antidepressant. It is chemically identified as 1-[3-(Dimethylamino)propyl]-1-phenyl-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride . This compound is often studied as an impurity or degradation product of citalopram and is used in various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desfluorocitalopram can be synthesized through a series of chemical reactions starting from basic organic compoundsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium hydride and dimethylamine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize impurities and by-products, often involving rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: Desfluorocitalopram undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include hydroxylated derivatives, amines, and halogenated compounds, which are often analyzed using techniques like HPLC and NMR .
Scientific Research Applications
Desfluorocitalopram is used in various scientific research applications, including:
Analytical Chemistry: As a reference standard for the analysis of citalopram and its impurities.
Pharmaceutical Research: Studying the stability and degradation pathways of citalopram.
Biological Studies: Investigating the pharmacokinetics and metabolism of citalopram analogs.
Industrial Applications: Quality control and method validation in the production of citalopram
Mechanism of Action
The mechanism of action of desfluorocitalopram is presumed to be similar to that of citalopram, which involves the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4). This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter and various serotonin receptors in the central nervous system .
Comparison with Similar Compounds
Desfluorocitalopram is compared with other selective serotonin reuptake inhibitors (SSRIs) such as:
Citalopram: The parent compound, known for its antidepressant effects.
Escitalopram: The S-enantiomer of citalopram, more potent and selective.
Fluoxetine, Sertraline, Paroxetine: Other SSRIs with varying pharmacokinetic properties and side effect profiles
Uniqueness: this compound is unique due to the absence of the fluorine atom present in citalopram, which may influence its pharmacological properties and metabolic pathways .
Properties
CAS No. |
1026009-77-7 |
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Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C20H22N2O/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20/h3-5,7-10,13H,6,11-12,15H2,1-2H3 |
InChI Key |
DCABXDIJRCWHAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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